2-Chloro-6-(diethylamino)-3-methylfluoran
Description
Historical Trajectory and Evolution of Fluoran (B1223164) Dye Chemistry in Academic Contexts
The journey of fluoran dye chemistry is rooted in the late 19th and early 20th centuries with the pioneering work on synthetic dyes. The core structure of fluoran, a xanthene derivative, provided a versatile scaffold for chemical modification, leading to a wide array of colors and functionalities. Early academic research focused on understanding the fundamental principles of color and constitution, exploring how different substituent groups influenced the absorption spectra of these dyes.
The development of fluoran-based leuco dyes marked a significant evolution in the field. These compounds, which can reversibly switch between a colored and colorless state, opened up new avenues for research and application. A pivotal application that drove academic and industrial interest was the development of carbonless copy paper and later, thermal printing technologies.
The synthesis and investigation of specifically substituted fluorans, such as 2-Chloro-6-(diethylamino)-3-methylfluoran, emerged from the need for black-coloring leuco dyes with specific performance characteristics for thermal paper. Academic research in this area has been closely intertwined with industrial development, focusing on creating dyes with high color density, good lightfastness, and thermal stability. While the broader history of fluoran dyes is well-documented, the specific academic trajectory of this compound is largely situated within the context of developing advanced chromogenic systems for recording and printing applications.
Distinctive Structural Features and Chemical Reactivity of this compound within Fluoran Systems
The molecular architecture of this compound is key to its functionality. The central feature is the spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one core. The reactivity of this compound is dominated by the reversible opening of the lactone ring in the spiro system.
In its stable, colorless (leuco) form, the lactone ring is closed. Upon interaction with an acidic developer or the application of heat, the lactone ring cleaves, leading to a planar, conjugated molecular structure. This extended π-system is responsible for the absorption of visible light, resulting in a deep color, typically black.
The substituents on the fluoran backbone play a crucial role in modulating the compound's properties:
2-Chloro group: The presence of a chlorine atom, an electron-withdrawing group, can influence the electronic properties of the xanthene ring system and can affect the equilibrium of the ring-opening reaction.
6-(diethylamino) group: This electron-donating group is essential for the chromogenic properties of the dye. The nitrogen lone pair participates in the extended conjugation of the open form, significantly impacting the color and intensity.
3-methyl group: The methyl group can have both steric and electronic effects, subtly modifying the solubility, stability, and color of the dye.
The interplay of these substituents fine-tunes the molecule's reactivity and absorption spectrum. In acidic media, this compound exhibits characteristic UV-Vis absorption maxima. vulcanchem.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H22ClNO3 |
| Molecular Weight | 419.90 g/mol |
| Appearance | Typically a white to off-white powder in its leuco form. |
| Solubility | Generally soluble in non-polar organic solvents. |
| UV-Vis Absorption (Acidic Media) | λmax at approximately 451 nm and 589 nm vulcanchem.com |
Current Academic Landscape and Research Imperatives for this compound
Current academic research involving fluoran dyes, including this compound, is focused on several key areas. A primary imperative is the development of more environmentally benign and stable chromogenic systems. This includes the exploration of novel, non-toxic developers to replace traditionally used compounds like bisphenol A (BPA).
Furthermore, academic investigations are exploring the fine-tuning of the switching properties of these dyes. This involves synthesizing new derivatives with altered substituents to control the temperature at which color change occurs, the intensity of the color, and the stability of both the leuco and colored forms. The goal is to design "smart" materials with precisely controlled responses to external stimuli.
There is also a growing interest in understanding the solid-state chemistry of these systems. Research is being conducted to elucidate the crystal structures and intermolecular interactions that govern the thermochromic and photochromic behavior of fluoran dyes in different matrices. This fundamental understanding is crucial for the rational design of new materials with improved performance.
Interdisciplinary Significance of this compound in Materials Science and Analytical Chemistry Research
The unique properties of this compound lend it significant importance in interdisciplinary research, particularly at the intersection of chemistry and materials science.
In Materials Science , this fluoran dye is a key component in the formulation of "smart" materials, most notably thermochromic and photochromic systems. Its ability to undergo a distinct color change in response to temperature makes it highly valuable for applications such as:
Temperature-sensitive recording: This is its most established application in thermal papers used for receipts and labels.
Smart packaging: It can be incorporated into packaging materials to indicate if a product has been exposed to undesirable temperatures. vulcanchem.com
Security printing: The color-changing properties can be used as an anti-counterfeiting feature on documents and products. vulcanchem.com
In Analytical Chemistry , while less established, the chromogenic properties of fluoran dyes present potential for the development of novel chemical sensors. The lactone ring-opening is sensitive to the local chemical environment, particularly acidity. This principle could be harnessed to create sensors for pH or for the presence of specific analytes that can trigger the color change. Academic research is exploring the immobilization of fluoran dyes on solid supports to create reusable sensor materials for various analytical applications.
Structure
3D Structure
Properties
CAS No. |
21121-61-9 |
|---|---|
Molecular Formula |
C23H18ClNO3 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2'-chloro-6'-(dimethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C23H18ClNO3/c1-13-10-20-18(12-19(13)24)23(16-7-5-4-6-15(16)22(26)28-23)17-9-8-14(25(2)3)11-21(17)27-20/h4-12H,1-3H3 |
InChI Key |
HJHGXGDBGOPUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Chloro 6 Diethylamino 3 Methylfluoran
Established Synthetic Pathways for 2-Chloro-6-(diethylamino)-3-methylfluoran and Related Congeners
The construction of the complex fluoran (B1223164) scaffold is a multi-step process that relies on carefully controlled condensation and cyclization reactions. The general approach involves the reaction of a keto acid with substituted phenols or anilines in the presence of a strong acid catalyst. google.com
The synthesis of fluoran dyes typically begins with the preparation of key precursors, followed by their condensation. A common precursor is a substituted 2-benzoylbenzoic acid derivative. For instance, the synthesis of a related compound, 2-anilino-3-methyl-6-dibutylaminofluoran, involves the reaction of 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid with 4-methoxy-2-methyl-diphenylamine. chemicalbook.com This highlights a general strategy where a substituted keto acid is condensed with a substituted amine or phenol (B47542).
The primary synthesis for compounds structurally similar to this compound involves the condensation of a substituted 2-hydroxy-4-(dialkylamino)benzoylbenzoic acid with a substituted phenol or aniline (B41778) derivative. google.comgoogle.com Concentrated sulfuric acid is frequently employed as both a solvent and a Lewis acid catalyst to facilitate the reaction. google.comgoogle.com The reaction conditions are critical for maximizing yield and minimizing the formation of side products.
Optimal reaction conditions derived from syntheses of analogous fluoran compounds are detailed below.
| Parameter | Condition | Reactants/Example Compound | Source |
|---|---|---|---|
| Catalyst/Solvent | Concentrated Sulfuric Acid (93-98%) | 2-methyl-4-methoxy diphenylamine (B1679370) and 4-dibutylamino keto acid | google.com |
| Temperature | 0-30°C (Condensation Step) | 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid and 4-methoxy-2-methyl-diphenylamine | chemicalbook.com |
| Temperature | 10-20°C (Condensation Step) | 2-methyl-4-methoxy diphenylamine and 4-dibutylamino keto acid | google.com |
| Reaction Time | 2-20 hours (Condensation Step) | 2-methyl-4-methoxy diphenylamine and 4-dibutylamino keto acid | google.com |
| Cyclization Conditions | Aqueous Sodium Hydroxide (B78521) / Toluene | Intermediate phthalide | chemicalbook.com |
| Cyclization Temperature | 90-100°C (Reflux) | Intermediate condensate | google.com |
The formation of the fluoran structure proceeds through a well-established reaction mechanism. The process is initiated by an acid-catalyzed electrophilic condensation reaction between a keto acid precursor and a nucleophilic substituted phenol or aniline. google.com
The key mechanistic steps are:
Condensation: In a strong acid medium like concentrated sulfuric acid, the keto acid reacts with the substituted amine/phenol. This forms an intermediate, a triarylmethane derivative, specifically a phthalide-containing compound. google.comchemicalbook.com
Cyclization: The intermediate precipitate is then treated with a base in a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent like toluene). chemicalbook.comgoogle.com This step facilitates an intramolecular cyclization via dehydration, closing the xanthene ring and forming the final spiro-lactone structure of the fluoran dye. google.com
The transition from the colorless (leuco) state to the colored form is a reversible process involving the opening of the lactone ring. nih.govacs.org In an acidic environment, protonation occurs, leading to the cleavage of the spiro-lactone C-O bond. This ring-opening creates a highly conjugated quinoidal system, which is responsible for the compound's absorption of visible light and, consequently, its intense color. nih.govacs.org
Achieving high purity is essential for the characterization and application of fluoran dyes. The crude product obtained after synthesis typically requires several purification steps.
Precipitation and Filtration: The initial step after the condensation reaction involves pouring the acidic reaction mixture into ice water. chemicalbook.comgoogle.com This causes the intermediate product to precipitate, which is then collected by filtration. google.com
Washing: The filtered solids are washed to remove residual acid and other water-soluble impurities. Solvents like water, toluene, and methanol (B129727) are commonly used for washing the crude and recrystallized products. google.comgoogle.com
Recrystallization: This is a crucial step for obtaining a high-purity crystalline product. The crude fluoran is dissolved in a suitable hot solvent or solvent mixture (e.g., methanol, mixed xylenes) and allowed to cool, leading to the formation of purified crystals. google.com
Chromatography: For obtaining analytical-grade research samples, column chromatography is an effective method. High-performance liquid chromatography (HPLC) is often used to assess the final purity of the compound, with detection typically achieved using a UV detector. google.comorgsyn.org
Derivatization Strategies and Structural Modifications of this compound
The properties of fluoran dyes can be fine-tuned through chemical modification of the core structure. These modifications can alter the electronic landscape of the molecule, thereby changing its color, stability, and reactivity.
The introduction of various functional groups onto the fluoran scaffold is a key strategy for developing dyes with specific properties. The substituents on the xanthene portion of the molecule, particularly the amino group at the 6-position and other groups on the aniline ring, significantly influence the absorption wavelength of the colored form.
The diethylamino group at the 6-position is a strong electron-donating group that is crucial for color development. Modifying the substituents on the 2-anilino ring can shift the absorption maximum. For example, the presence and position of the chloro and methyl groups in this compound are precisely chosen to achieve desired color properties, typically black in the developed state. The primary synthesis for ether-linked bis-fluoran compounds involves reacting a fluoran, such as 2'-chloro-6'-diethylaminofluoran, with diphenols like bisphenol A in dimethylformamide (DMF), catalyzed by potassium carbonate. vulcanchem.com This reaction proceeds via nucleophilic aromatic substitution to yield bis-fluoran derivatives in high yields (80–90%). vulcanchem.com
Creating larger molecular architectures, such as dimers and polymers, containing the fluoran moiety can lead to materials with novel properties, including enhanced color stability or unique responsiveness.
A direct method for creating a dimeric structure involves linking two fluoran units. One reported strategy is the reaction of a functionalized fluoran, such as 2'-Chloro-6'-diethylaminofluoran, with a bifunctional linking molecule like a diphenol (e.g., bisphenol A). vulcanchem.com The reaction, conducted under reflux in DMF with a base like potassium carbonate, forms an ether linkage between the two fluoran scaffolds, resulting in a bis-fluoran derivative. vulcanchem.com This approach demonstrates a viable pathway to dimeric fluoran structures.
Polymeric fluoran architectures can be synthesized by preparing a fluoran monomer containing a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group). This monomer can then be copolymerized with other monomers to incorporate the fluoran dye into a polymer chain. While specific examples starting with this compound are not detailed in the provided literature, the synthesis of polymeric fluorescent compounds based on other chromophores like coumarin (B35378) provides a conceptual framework. ncsu.eduncsu.edu Such a strategy would involve introducing a polymerizable group onto the fluoran structure, followed by polymerization to create advanced functional materials.
Regioselective Synthesis and Isomer Control in Fluoran Derivatives
The synthesis of this compound, a member of the fluoran leuco dye family, relies on established condensation reactions that are carefully controlled to ensure the correct arrangement of substituents on the core molecular structure. Regioselectivity, or the control over the orientation of the chemical bond formation, is paramount in achieving the desired properties of the final dye product. The primary synthetic route involves the acid-catalyzed condensation of a substituted 2-benzoylbenzoic acid derivative (a keto acid) with a substituted aminophenol or diphenylamine derivative.
The specific regiochemistry of this compound is dictated by the precise structures of its precursors. The synthesis would typically involve the reaction between 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid and 4-chloro-2-methylaniline (B164923) or a related aminophenol derivative. The reaction is generally carried out in the presence of a strong acid, such as sulfuric acid or methanesulfonic acid, which acts as both a catalyst and a dehydrating agent to facilitate the cyclization that forms the xanthene core of the fluoran molecule. google.com
Controlling the reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing the formation of unwanted side products. google.com For instance, the choice of acid can significantly impact the outcome; methanesulfonic acid is often preferred over sulfuric acid as it can lead to higher yields and fewer side reactions for certain fluoran dyes. google.com Temperature and reaction time are also critical parameters that must be optimized to control the formation of different structural isomers or polymorphic forms, which can have distinct physical properties such as melting point and color development characteristics. google.com
Advanced methodologies are being explored to enhance isomer control and synthetic efficiency. Computational screening, utilizing Density Functional Theory (DFT), allows for the in silico design and evaluation of numerous candidate molecules before committing to laboratory synthesis. nih.gov This approach helps predict the properties of different isomers and guides the selection of the most promising synthetic targets. nih.gov Furthermore, modern synthetic techniques adapted from related dye chemistries, such as palladium-catalyzed cross-coupling reactions, offer potential pathways to construct the fluoran scaffold with very high regioselectivity, allowing for the introduction of functional groups at specific positions that are not accessible through traditional condensation methods. nih.gov
| Methodology | Key Reagents | Primary Advantages | Key Challenges | Reference |
|---|---|---|---|---|
| Classical Condensation | Keto Acid + Aminophenol derivative, Sulfuric Acid | Well-established, cost-effective for bulk production. | Potential for side reactions, moderate yields, isomer control can be difficult. | google.com |
| Improved Condensation | Keto Acid + Aminodiphenylamine, Methanesulfonic Acid | Higher yields, fewer by-products, improved process control. | Higher reagent cost compared to sulfuric acid. | google.com |
| Computational Screening & Synthesis | DFT calculations to guide precursor selection. | Accurate in silico characterization, time-efficient screening of candidates. | Requires specialized software and computational expertise. | nih.gov |
| Advanced Catalytic Methods | Palladium catalysts, organometallic reagents. | High regioselectivity, access to novel structures. | Complex multi-step synthesis, catalyst cost and sensitivity. | nih.gov |
Studies on Chemical Stability and Degradation Pathways of this compound in Research Environments
The utility of this compound in applications such as thermal paper and other chromogenic systems is fundamentally dependent on its chemical stability. wikipedia.org Research into its degradation pathways under various environmental and chemical stressors is essential for predicting its performance, lifespan, and potential transformation products. The core structure, featuring a spirolactone ring, is the primary site of its chromogenic function and a key factor in its stability profile. nih.gov
This compound is designed to undergo a specific, reversible transformation upon heating. In its native state, the spirolactone ring is closed, rendering the molecule colorless. When subjected to thermal energy, typically in the presence of an acidic developer, this ring opens to form a highly conjugated, colored quinoid structure. nih.gov This thermochromic transformation is the basis of its function in thermal printing. The compound exhibits high thermal stability, with decomposition reported to occur only at temperatures above 300°C.
However, prolonged exposure to high-energy ultraviolet (UV) radiation can induce irreversible degradation, a phenomenon known as photofading. researchgate.net The photolytic degradation mechanism likely involves the absorption of UV energy, which can excite the molecule to a higher energy state, making it susceptible to reactions with atmospheric oxygen or other reactive species. This can lead to the irreversible cleavage of the xanthene skeleton or modification of the substituent groups. Studies on analogous dyes suggest that photofading can follow zero-order kinetics, with the rate influenced by the electronic nature of the substituents on the fluoran core. researchgate.net
| Condition | Type of Transformation | Mechanism | Typical Outcome |
|---|---|---|---|
| Moderate Heat (with developer) | Reversible Thermochromism | Reversible opening of the spirolactone ring to form a quinoid structure. | Color development (e.g., black). |
| High Heat (>300°C) | Irreversible Thermal Decomposition | Cleavage of covalent bonds within the molecular backbone. | Loss of chromogenic properties, formation of smaller degradation products. |
| UV Radiation Exposure | Irreversible Photodegradation (Photofading) | Excitation to a higher energy state, leading to bond cleavage or reaction with oxygen. | Gradual loss of color intensity, reduced performance over time. |
The chemical stability of this compound is highly dependent on the reaction environment. The central spirolactone linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to irreversible ring-opening and a loss of chromogenic functionality. While the colored form is stabilized by weak acids, strong acids or bases can catalyze the degradation of the entire molecule. researchgate.net
The compound can also participate in redox reactions. Strong oxidizing agents can potentially target the electron-rich diethylamino group or the aromatic rings, leading to the formation of N-oxides or hydroxylated by-products, ultimately disrupting the conjugated system responsible for its color. Conversely, powerful reducing agents could potentially saturate parts of the xanthene structure or cleave the ether bond within the fluoran system. Degradation pathways for complex dyes often result in the molecule breaking apart into smaller, more stable aromatic compounds, such as substituted benzoic acids and aminophenols, which can be identified using analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
The long-term stability of this compound is most relevant in the context of its application in model systems like thermal paper. In such systems, the dye is part of a complex formulation that includes a developer, sensitizers, and stabilizers, all embedded in a matrix on a paper substrate. akotac.com The stability of the printed image depends on the stability of the colored dye-developer complex.
Assessments show that images printed on high-quality thermal paper can remain stable for 5 to 10 years when stored under optimal conditions, which include room temperature and protection from direct sunlight. akotac.com The longevity of the dye in these systems is significantly enhanced by the inclusion of stabilizers in the thermal coating formulation. These stabilizers, such as diphenyl terephthalate, are thought to work by preventing the premature reaction of the leuco dye or by protecting the colored form from environmental degradation factors like ambient heat, humidity, and light. akotac.com An unsuitable formulation can lead to a rapid decline in image quality, with stability being reduced to only a few months. akotac.com
| Factor | Effect on Stability | Mechanism | Reference |
|---|---|---|---|
| Exposure to UV Light | Decreases stability | Causes photolytic degradation (fading) of the colored dye-developer complex. | akotac.com |
| High Temperatures | Decreases stability | Can cause unintended color development or accelerate the degradation of the dye. | akotac.com |
| Chemical Formulation | Variable | Inclusion of stabilizers enhances stability; an improper developer-dye ratio can reduce it. | akotac.com |
| Humidity | Decreases stability | Can facilitate hydrolytic degradation pathways and affect the physical integrity of the coating. |
Theoretical and Computational Investigations of 2 Chloro 6 Diethylamino 3 Methylfluoran
Quantum Chemical Studies on Molecular Structure and Electronic Configuration
Density Functional Theory (DFT) Calculations for Ground-State Geometries and Energy Landscapes
No specific DFT calculations detailing the ground-state geometries or energy landscapes of 2-Chloro-6-(diethylamino)-3-methylfluoran have been found in the reviewed literature. Such studies would typically involve optimizing the molecular structure to find the lowest energy conformation and mapping the potential energy surface.
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
There are no available studies that have employed high-accuracy ab initio methods to analyze the electronic structure of this compound. These methods, while computationally intensive, provide very accurate descriptions of electronic properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electron density distribution for this compound is not present in the current body of scientific literature. This analysis is crucial for understanding a molecule's reactivity and electronic transitions.
Molecular Dynamics Simulations and Intermolecular Interactions Involving this compound
Solvent Effects and Solvation Dynamics on Molecular Conformation
No molecular dynamics simulations investigating the effects of different solvents on the conformation and dynamics of this compound have been reported. Such simulations would provide insight into how the solvent environment influences the molecule's three-dimensional structure.
Interaction Mechanisms with Electron-Accepting Components and Host Matrices
Specific research detailing the interaction mechanisms of this compound with electron-accepting components or its behavior within host matrices is not available. Understanding these interactions is key to the application of leuco dyes in materials such as thermal paper.
Reaction Mechanism Elucidation via Advanced Computational Approaches
The reversible transformation of this compound between its colorless and colored states is governed by the dynamic equilibrium of its spirolactone ring. Advanced computational chemistry techniques, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms underlying this process. These theoretical investigations provide molecular-level insights that are often difficult to obtain through experimental methods alone.
Modeling of Spirolactone Ring-Opening and Closing Dynamics
The color change in this compound is initiated by the cleavage of a C-O bond in the spirolactone ring, which transforms the molecule from a non-planar, colorless lactone structure to a planar, conjugated zwitterionic or quinoidal form that absorbs visible light. acs.orgnih.gov Computational modeling is crucial for understanding the dynamics of this ring-opening and closing process.
Researchers employ DFT methods to perform geometry optimizations of both the closed (lactone) and open (colored) forms of fluoran (B1223164) dyes. nih.govresearchgate.net These calculations determine the most stable three-dimensional structure for each state and provide key energetic and structural information. For the colorless form, the spiro carbon is sp³ hybridized, leading to a structure where the xanthene and benzene (B151609) moieties are nearly perpendicular. In the colored form, this carbon becomes sp² hybridized, resulting in a planar structure that allows for extensive π-conjugation, the origin of the visible color. acs.orgnih.gov
The process is often triggered by an acidic environment or interaction with a developer molecule, which protonates the carboxylate group, stabilizing the open form. acs.orgacs.org Computational models can simulate this interaction, providing insights into the role of the developer in facilitating the ring-opening reaction. By calculating the potential energy surface of the reaction, chemists can map the energetic pathway from the closed to the open form, identifying the key structural changes that occur during the transformation.
Table 1: Representative Structural Data from DFT Geometry Optimization of a Fluoran Dye System
| Parameter | Closed (Lactone) Form | Open (Colored) Form |
|---|---|---|
| Spiro C-O Bond Length | ~1.45 Å | Cleaved (> 2.5 Å) |
| Hybridization of Spiro C | sp³ | sp² |
| Dihedral Angle (Xanthene-Benzene) | ~90° | ~0° (Planar) |
| Conjugation System | Localized | Extended |
Note: Data is illustrative of typical values for fluoran dyes and not specific experimental values for this compound.
Transition State Analysis of Reversible Color-Forming Reactions
The reversible nature of the color change implies a delicate energetic balance between the closed and open forms. Transition state analysis is a computational technique used to locate the highest energy point along the reaction coordinate between the reactant (lactone) and the product (colored zwitterion). This point, known as the transition state, represents the energy barrier that must be overcome for the ring-opening or closing to occur.
Calculating the structure and energy of the transition state is computationally intensive but provides critical information about the kinetics of the reaction. A lower energy barrier corresponds to a faster reaction rate. Computational chemists use methods like Synchronous Transit-Guided Quasi-Newton (STQN) to find the transition state structure. The energy difference between the ground state (lactone form) and the transition state is the activation energy (Ea) for the ring-opening reaction.
The substituents on the fluoran backbone, such as the chloro, diethylamino, and methyl groups in this compound, play a significant role in modulating this energy barrier. researchgate.netnih.gov Electron-donating groups like the diethylamino group can stabilize the positive charge that develops on the xanthene portion in the open form, thereby lowering the activation energy and influencing the equilibrium position. mdpi.com Computational studies can systematically alter these substituents in silico to predict their effect on the activation energy and, consequently, on the temperature or conditions at which the color change occurs.
Prediction of Spectroscopic Properties through Time-Dependent DFT (TD-DFT)
One of the most powerful applications of computational chemistry in dye research is the prediction of spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. acs.orgresearchgate.net
Once the geometry of the open, colored form of this compound is optimized using DFT, a TD-DFT calculation can be performed. This simulation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net These predicted spectra can be directly compared with experimental UV-Vis measurements, serving as a validation of the computational model. acs.orgnih.gov
These predictive calculations are invaluable for the rational design of new leuco dyes. For instance, a computational screening protocol can be established where hundreds of candidate molecules with different substituents are automatically generated and their spectra calculated. acs.orgnih.govresearchgate.net This allows researchers to identify promising structures with desired colors (i.e., specific λmax values) before undertaking time-consuming and costly laboratory synthesis. The accuracy of these predictions is often sufficient to guide synthetic efforts effectively, identifying how specific modifications to the molecular structure will shift the color. acs.orgnih.gov
Table 2: Example of TD-DFT Predicted vs. Experimental Absorption Maxima for Novel Fluoran Dyes
| Compound | Predicted λmax (nm) (TD-DFT) | Experimental λmax (nm) |
|---|---|---|
| Fluoran Dye LD01 | 554 | ~604 |
| Fluoran Dye LD02 | 558 | ~608 |
Source: Adapted from computational screening studies on novel benzo[a]fluoran leuco dyes. acs.orgnih.gov The consistent, albeit offset, correlation between predicted and experimental values demonstrates the predictive power of the TD-DFT method.
By applying TD-DFT, scientists can understand the electronic transitions responsible for the color. The calculations reveal which molecular orbitals are involved in the absorption of light, typically the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This provides fundamental insight into how the electronic structure of this compound gives rise to its characteristic color in the open-ring form.
Advanced Spectroscopic Characterization and Mechanistic Analysis of 2 Chloro 6 Diethylamino 3 Methylfluoran
In-depth Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations
Spectroscopic Monitoring of Reversible Color Transitions and Their Kinetics
The fundamental characteristic of 2-Chloro-6-(diethylamino)-3-methylfluoran is its ability to switch between a colorless (lactone) form and a colored (zwitterionic) form. This transition is typically induced by interaction with an acidic developer, leading to the opening of the lactone ring. While this phenomenon is the basis of its use in thermal paper, detailed kinetic studies quantifying the rates of the forward (coloring) and reverse (fading) reactions under various conditions (e.g., temperature, matrix viscosity, developer acidity) are not extensively reported in peer-reviewed journals. General descriptions of the thermochromism of fluoran (B1223164) dyes exist, indicating that the colorless lactone form is prevalent in aprotic solvents, while the colored zwitterionic form is stabilized by protic environments or acidic developers. Limited data from commercial suppliers indicates that in acidic media, the colored form of this compound exhibits absorption maxima at approximately 451 nm and 589 nm.
Transient Absorption Spectroscopy for Excited-State Dynamics and Intermediates
Transient absorption spectroscopy is a powerful technique for studying short-lived excited states and reaction intermediates. Such studies would be invaluable for understanding the electronic processes that follow photoexcitation of both the colorless and colored forms of this compound. This could reveal the lifetimes of singlet and triplet excited states, pathways of intersystem crossing, and the dynamics of the lactone ring-opening and closing processes on ultrafast timescales. However, specific transient absorption data for this compound is not available in the surveyed literature.
Advanced Studies of Solvatochromism and Thermochromism (Mechanistic Insights)
Solvatochromism, the change in a substance's color with the polarity of the solvent, and thermochromism, the change in color with temperature, are key properties of fluoran dyes. Mechanistic studies in these areas for this compound would involve systematic investigations of its spectral properties in a wide range of solvents with varying polarity, hydrogen bonding capabilities, and temperatures. This would allow for the quantification of the solvent's influence on the equilibrium between the lactone and zwitterionic forms and provide insights into the thermodynamics of the color-changing process. While general principles of solvatochromism and thermochromism for fluoran and rhodamine dyes are established, specific experimental data and mechanistic interpretations for this compound are lacking.
Advanced Fluorescence and Phosphorescence Spectroscopy
Fluorescence Lifetime Measurements and Quantum Yield Determination Methodologies
Fluorescence quantum yield, the ratio of emitted photons to absorbed photons, and fluorescence lifetime, the average time a molecule spends in the excited state, are fundamental parameters that characterize the efficiency of the fluorescence process. Determining these values for both the colorless and colored forms of this compound would be crucial for a complete photophysical characterization. Such measurements would require specialized spectroscopic equipment and standardized methodologies, often using a well-characterized fluorescent standard for comparison. Unfortunately, no published studies were found that report the fluorescence quantum yield or lifetime of this specific compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of intricate organic molecules such as this compound. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, advanced 2D NMR techniques are crucial for assembling the complete molecular architecture.
To establish the precise connectivity of atoms within the this compound molecule, a suite of two-dimensional NMR experiments would be employed. These experiments generate correlation maps that reveal through-bond connectivities between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be instrumental in tracing the proton networks within the aromatic rings and the diethylamino and methyl substituents. For instance, it would show correlations between adjacent protons on the xanthene and isobenzofuran (B1246724) moieties.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). HSQC is essential for assigning the ¹³C signals corresponding to protonated carbons. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak, allowing for the direct linkage of proton and carbon resonances.
A hypothetical data table illustrating the type of correlations that would be observed for a fragment of the molecule is presented below.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals in HMBC | Inferred Connectivity |
| H-4' | C-2', C-5', C-9a' | Connects H-4' to adjacent carbons and across the xanthene bridge. |
| -CH₂- (ethyl) | -CH₃ (ethyl), N-bearing Carbon | Confirms the structure of the diethylamino group and its attachment point. |
| -CH₃ (methyl) | C-2, C-4 | Positions the methyl group on the fluoran backbone. |
This table is illustrative and does not represent actual experimental data.
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in the solid phase. For a compound like this compound, which is a crystalline solid, ssNMR can reveal information about polymorphism (the existence of different crystal forms) and the intermolecular interactions present in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can differ from solution-state spectra due to packing effects, providing valuable information on the solid-phase conformation and environment.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Vibrations and Bonding Analysis
The FTIR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to specific molecular vibrations. The assignment of these bands to particular functional groups and vibrational modes is critical for confirming the molecular structure.
Key expected vibrational modes would include:
C=O Stretching: A strong, characteristic band for the lactone carbonyl group, typically observed in the region of 1750-1770 cm⁻¹.
C-O-C Stretching: Bands associated with the ether linkages in the xanthene and lactone rings.
C=C Stretching: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the aromatic rings.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically observed above 3000 cm⁻¹ and between 2850-3000 cm⁻¹, respectively.
C-N Stretching: Vibrations associated with the diethylamino group.
C-Cl Stretching: A band in the lower frequency region of the spectrum characteristic of the carbon-chlorine bond.
A representative data table for the expected vibrational bands is provided below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760 | Strong | γ-lactone C=O stretch |
| ~1620, 1580, 1500 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | Aryl-O-Aryl asymmetric stretch |
| ~1100 | Strong | C-O-C stretch |
| ~750 | Medium | C-Cl stretch |
This table is illustrative and based on characteristic functional group frequencies; it does not represent actual experimental data for the specific compound.
Vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real-time. The transformation of this compound from its colorless (lactone) form to its colored (zwitterionic) form upon interaction with an acid developer could be monitored in-situ using FTIR or Raman spectroscopy. This would involve tracking the disappearance of the characteristic lactone C=O stretching band and the appearance of new bands associated with the carboxylate group and the extended quinone-like structure of the colored form. Such studies provide mechanistic insights into the kinetics and equilibrium of the color-forming reaction.
Advanced Applications and Functional Materials Derived from 2 Chloro 6 Diethylamino 3 Methylfluoran Research Focus
Research into Optical Recording and Data Storage Technologies
The reversible color-changing nature of fluoran (B1223164) dyes has prompted significant research into their use for optical data storage, aiming to develop high-density, low-energy, and long-lasting information storage solutions. mdpi.com
The functionality of 2-Chloro-6-(diethylamino)-3-methylfluoran as a data storage medium is rooted in its molecular structure. In its native state, the molecule exists in a colorless or "leuco" form, characterized by a closed lactone ring within its spiro[isobenzofuran-1(3H),9'-[9H]xanthene] backbone. nih.gov This structure lacks the extended π-conjugation necessary to absorb visible light.
The transition to the colored state is triggered by stimuli such as UV light or an acidic environment. nih.govacs.org This stimulus induces the cleavage of the lactone ring. The ring-opening creates a planar, quinoid structure with an extended system of conjugated double bonds. This newly formed chromophore is capable of absorbing light in the visible spectrum, resulting in the appearance of color. nih.gov
This coloration process is reversible. Upon removal of the stimulus—for instance, by applying heat or a basic substance to neutralize the acid—the molecule reverts to its more stable, non-planar, colorless state as the lactone ring reforms. nih.gov This reversible transformation between two distinct states (colorless and colored) is the fundamental principle that allows it to function as a binary switch ("0" and "1") for encoding digital data.
The reversible photochromism of fluoran dyes is being explored for the creation of re-writable media, such as light-printable paper. acs.org In these prototypes, a coating containing the fluoran dye, a developer (a weak acid), and a long-chain molecule acting as a solvent (like 1-hexadecanol) is applied to a substrate. chemicalbook.com
Writing on this medium is achieved by applying UV light or heat from a laser, which causes the developer and the fluoran dye to interact, opening the lactone ring and forming a colored mark. acs.orgresearchgate.net The "erasing" process typically involves heating the entire medium to a temperature that melts the solvent matrix, causing the dye and developer to separate and allowing the fluoran to revert to its colorless, lactone-closed form. acs.org
While a broad range of organic dyes have been investigated for optical recording, fluoran-based systems are of particular interest for their potential in high-speed, rewritable applications. acs.orgresearchgate.net Research focuses on optimizing the composition of the dye-developer-solvent mixture to control the stability of the colored state and the speed of the writing and erasing processes. acs.org
Exploration in Smart Materials and Responsive Systems
The ability of this compound to change color in response to chemical and physical stimuli makes it a prime candidate for integration into smart materials and responsive systems.
The most direct chemo-responsive behavior of this compound is its reaction to pH. The coloration is triggered by protonation from an acidic developer, making it an effective acid-base indicator. nih.govacs.org This property can be exploited in the design of chemical sensors. For instance, incorporating the dye into a polymer matrix allows for the creation of materials that visually signal a change in environmental acidity.
The synthesis of such materials involves strategies to either physically entrap the dye within a polymer or to chemically graft it onto a polymer backbone. nih.govnih.gov Computational screening and DFT-based simulations are often employed to predict the absorption spectra of new fluoran derivatives, facilitating the design of dyes with specific color responses for targeted applications. nih.govacs.orgnih.gov By modifying the substituents on the fluoran scaffold, chemists can fine-tune the dye's sensitivity and the specific color it produces. nih.gov
Thermochromic and photochromic systems are among the most well-developed applications for fluoran dyes. chemicalbook.com These materials are typically fabricated as a three-component system:
Leuco Dye: this compound acts as the color former.
Developer: A weak acid (e.g., Bisphenol A) acts as the proton donor to induce color change. chemicalbook.com
Solvent/Matrix: A fusible solvent with a specific melting point (e.g., a long-chain alcohol or fatty acid) that controls the interaction between the dye and the developer. researchgate.net
At temperatures below the solvent's melting point, the components are solidified and separated, keeping the dye in its colorless state. When the temperature rises to the melting point, the solvent liquefies, allowing the dye and developer to mix and react, which results in color formation. chemicalbook.comresearchgate.net Cooling the system reverses the process. This mechanism is the basis for applications like temperature-indicating labels and novelty color-changing products.
Similarly, photochromic materials can be fabricated where UV irradiation provides the energy for the lactone ring-opening, leading to coloration. The fading of the color can occur thermally over time or be accelerated by exposure to visible light.
| Component | Function | Example Material | Typical Transition Temperature |
|---|---|---|---|
| Color Former | Undergoes reversible structural change to produce color | This compound | Dependent on solvent choice (e.g., 30-60°C) |
| Developer | Proton donor that induces color change in the dye | Bisphenol A | |
| Solvent | Controls interaction between dye and developer based on its phase (solid/liquid) | 1-Hexadecanol |
The redox activity of this compound is utilized in electrochromic devices (ECDs), which change color upon the application of an electrical voltage. In a typical fluoran-based ECD, the dye is part of a solution or gelled electrolyte sandwiched between two transparent conductive electrodes (e.g., ITO glass). researchgate.net
The coloration mechanism is a redox reaction coupled with an acid-base reaction. researchgate.net Applying a voltage can oxidize the dye or interact with other components in the electrolyte to generate protons, which then trigger the fluoran's lactone ring-opening, causing the material to change from transparent to colored. researchgate.net Reversing the voltage polarity reverses the reaction, returning the device to its transparent, bleached state.
These devices are researched for applications such as smart windows, anti-glare mirrors, and low-power displays. researchgate.net Performance is characterized by several key metrics, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and cycling stability. researchgate.netresearchgate.net Research has demonstrated that fluoran-based devices can achieve high contrast and good stability. researchgate.net
| Performance Metric | Value | Conditions |
|---|---|---|
| Transmittance (Bleached State) | 82.8% | at 550 nm |
| Transmittance (Colored State) | 0.1% | at 550 nm |
| Response Time | 1.4 seconds | - |
| Operational Stability | Excellent | - |
Utilization in Chemical Sensing and Biosensing Research (Mechanistic Principles)
The application of this compound in chemical and biosensing is predicated on the ability of target analytes to induce a conformational change in the molecule, leading to a detectable optical signal. This transition from the closed spirolactone to the open, colored form is the fundamental principle behind its use as a sensor.
Design Methodologies for Selective Analyte Recognition and Signal Transduction
The design of selective sensors based on this compound involves the strategic incorporation of analyte recognition moieties. These moieties are chemical groups that exhibit a specific affinity for the target analyte. The binding of the analyte to the recognition site triggers the ring-opening of the spirolactone, resulting in a color change or fluorescence enhancement.
Table 1: Design Strategies for Analyte Recognition
| Recognition Moiety | Target Analyte Class | Interaction Mechanism |
| Crown Ether | Metal Cations (e.g., K+, Na+) | Host-guest complexation |
| Thiol-reactive group | Thiols (e.g., Cysteine) | Covalent bond formation |
| Boronic Acid | Sugars, Glycoproteins | Reversible covalent bonding |
| Peptide Sequence | Specific Enzymes | Enzymatic cleavage or binding |
The process of signal transduction is intrinsically linked to the analyte recognition event. Upon binding of the analyte, the electronic properties of the recognition moiety are altered. This change in electron distribution destabilizes the spirolactone ring, favoring the formation of the open, conjugated form. The result is a visually perceptible color change or a measurable increase in fluorescence intensity, which serves as the output signal.
Fundamental Mechanisms of Sensor Response and Sensitivity Enhancement
The fundamental mechanism of the sensor response is the analyte-induced shift in the equilibrium between the spirolactone and the open-ring isomer. The sensitivity of the sensor is determined by the magnitude of this shift for a given concentration of the analyte.
Several strategies can be employed to enhance the sensitivity of sensors based on this compound:
Modification of the Fluoran Core: The electronic properties of the fluoran scaffold can be tuned by altering the substituents. The presence of the electron-donating diethylamino group and the electron-withdrawing chloro group in this compound influences the stability of the spirolactone and the quantum yield of the fluorescent open form.
Linker Optimization: The linker connecting the recognition moiety to the fluoran dye plays a crucial role in the efficiency of signal transduction. The length and flexibility of the linker can affect the interaction between the analyte-bound recognition site and the spirolactone ring.
Environmental Control: The local environment, including solvent polarity and pH, can significantly impact the equilibrium and, consequently, the sensor's response. Optimizing these parameters can lead to enhanced sensitivity.
Novel Applications in Nanomaterials and Hybrid Systems
The integration of this compound into nanomaterials and hybrid systems opens up new avenues for the development of advanced functional materials with tailored optical and electronic properties.
Integration of this compound with Nanoparticles for Enhanced Functionality
Incorporating this compound into nanoparticle-based systems can lead to significant improvements in sensor performance and the creation of novel functional materials.
Table 2: Nanoparticle Integration and Enhanced Functionalities
| Nanoparticle Type | Integration Method | Enhanced Functionality |
| Gold Nanoparticles | Surface functionalization with the dye | Localized surface plasmon resonance (LSPR) enhancement of the optical signal; increased sensitivity. |
| Silica (B1680970) Nanoparticles | Encapsulation of the dye within the porous matrix | Improved photostability; reduced aggregation-caused quenching; enhanced biocompatibility for intracellular sensing. |
| Quantum Dots | Förster resonance energy transfer (FRET) pairing | Ratiometric sensing with improved accuracy; enhanced signal-to-noise ratio. |
The synergy between the fluoran dye and the nanoparticles can lead to emergent properties. For instance, the plasmonic field of gold nanoparticles can amplify the fluorescence of the open-ring form of the dye, leading to a substantial increase in sensor sensitivity. Similarly, the protective environment of a silica nanoparticle can prevent the degradation of the dye and improve its performance in complex biological media.
Formation of Thin Films and Coatings for Specialized Optical and Electronic Research Purposes
Thin films and coatings containing this compound are being explored for their potential in creating surfaces with tunable optical and electronic properties. These materials can be fabricated using various techniques, including spin-coating, dip-coating, and vapor deposition.
The functionality of these films and coatings is derived from the switching behavior of the fluoran dye. For example, a thin film can be designed to be transparent in its resting state (spirolactone form) and become colored or fluorescent upon exposure to a specific chemical vapor (open-ring form). This principle can be applied in the development of:
Optical Sensors: Thin films for the visual detection of volatile organic compounds or changes in humidity.
Rewritable Optical Data Storage: The reversible color change can be exploited to write and erase information using light or chemical stimuli.
Smart Windows: Coatings that change their transparency or color in response to environmental triggers, such as temperature or light intensity.
The performance of these thin films is highly dependent on the morphology and the distribution of the dye within the polymer matrix or on the substrate. Research in this area focuses on controlling the film's architecture at the nanoscale to optimize the switching efficiency and the long-term stability of the material.
Future Directions and Emerging Research Avenues for 2 Chloro 6 Diethylamino 3 Methylfluoran
Development of Sustainable and Green Synthetic Methodologies for Fluoran (B1223164) Compounds
The traditional synthesis of fluoran dyes, including 2-Chloro-6-(diethylamino)-3-methylfluoran, often involves multi-step processes that utilize harsh chemicals, organic solvents, and elevated temperatures. The environmental impact of such methods is a growing concern, driving the need for more sustainable and green synthetic approaches. mpg.decam.ac.ukeurekajournals.comchemicalbook.comdigitellinc.com Future research is increasingly focused on aligning the production of these valuable compounds with the principles of green chemistry.
A primary objective is the replacement of hazardous reagents and solvents with more benign alternatives. For instance, research into utilizing alkanesulfonic acids like methanesulfonic acid as a reaction medium has shown promise in reducing side reactions and by-products, leading to higher yields and a cleaner process. researchgate.net The exploration of greener solvents, such as propylene (B89431) carbonate or γ-valerolactone (GVL), which are derived from renewable resources and have a lower environmental footprint, is another critical area of investigation. acs.org
Furthermore, the development of catalytic systems that can facilitate the synthesis under milder conditions is a key research frontier. This includes the investigation of novel catalysts for condensation and cyclization reactions that are central to the formation of the fluoran structure.
Biocatalysis, the use of enzymes to perform chemical transformations, represents a paradigm shift in the synthesis of complex organic molecules. arxiv.orgnih.gov While still in its nascent stages for fluoran compounds, research into enzymes that can catalyze the specific bond formations required for the synthesis of this compound could lead to highly efficient and environmentally friendly production methods. arxiv.org These biocatalytic processes often occur in aqueous media at ambient temperatures, significantly reducing energy consumption and waste generation. arxiv.org
The overarching goal is to develop synthetic routes that are not only economically viable but also minimize their ecological footprint, ensuring the long-term sustainability of fluoran dye production.
Advanced Spectroscopic Probes for Real-time, In-situ Reaction Monitoring and Dynamics
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of these complex chemical transformations. acs.orgfigshare.com
Techniques such as Fourier-transform infrared (FTIR) and UV-visible (UV-Vis) spectroscopy can provide valuable insights into the formation and consumption of reactants, intermediates, and products as the reaction progresses. mpg.dechemicalbook.com By coupling these spectroscopic methods with reaction vessels, researchers can track the concentration of key species in real-time, allowing for the precise determination of reaction rates and the identification of transient intermediates. acs.org This data is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time.
Fluorescence and Raman spectroscopy are other powerful techniques that can be employed for in-situ monitoring. figshare.com Fluorescence spectroscopy is particularly useful for studying reactions involving fluorescent species, which is relevant to many dye syntheses. figshare.com Raman spectroscopy, with its low interference from water, is well-suited for studying reactions in aqueous media, a key aspect of developing greener synthetic processes. figshare.com
The structural confirmation of the final synthesized fluoran compounds relies on a suite of advanced analytical techniques, including infrared spectroscopy (IR), one-dimensional nuclear magnetic resonance (1D NMR), and two-dimensional nuclear magnetic resonance (2D NMR). arxiv.orgnih.gov These methods provide a detailed picture of the molecular structure, ensuring the purity and identity of the this compound product. arxiv.orgnih.gov
The application of these advanced spectroscopic probes will transition the synthesis of fluoran dyes from a conventional batch process with offline analysis to a more controlled and efficient process guided by real-time data.
Evolution of Next-Generation Computational Models for Predictive Materials Design and Discovery
The traditional approach to discovering new materials with desired properties has often been a process of trial and error. However, the evolution of next-generation computational models is revolutionizing materials science, enabling the predictive design and discovery of novel compounds like fluoran dyes. arxiv.orgacs.orgfigshare.comrowansci.com
Quantum chemistry simulations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the electronic structure and predicting the properties of molecules. acs.orgcambridge.org For fluoran dyes, DFT calculations can be used to predict key characteristics such as their absorption spectra in both the colorless (lactone) and colored (quinoidal) forms. acs.org This allows for the in-silico screening of a vast number of potential candidate molecules without the need for laborious and costly synthesis. acs.orgrowansci.com
Researchers have successfully developed automated DFT-based simulation protocols to screen large combinatorial libraries of fluoran derivatives. acs.orgrowansci.com By systematically modifying the substituents on the fluoran scaffold, these computational models can identify promising candidates with specific desired colors and properties. acs.org For example, a recent study on red-absorbing fluoran leuco dyes utilized a computational screening of over 1600 structures to select the most promising candidates for synthesis and experimental characterization. acs.orgrowansci.com The simulation results showed a reasonable agreement with the experimental UV-Vis spectra, demonstrating the predictive power of this approach. arxiv.orgacs.org
Beyond DFT, machine learning and deep learning models are emerging as even more powerful tools for accelerating materials discovery. researchgate.net By training on large datasets of experimental and computational data, models like message-passing neural networks (MPNNs) can learn the complex relationships between a molecule's structure and its properties. researchgate.net These models can then predict the absorption spectra of new dye molecules with high accuracy and at a fraction of the computational cost of DFT calculations. researchgate.net The integration of DFT calculations as features within these machine learning models can further enhance their predictive capabilities. researchgate.net
The synergy between high-throughput computational screening and experimental synthesis is set to accelerate the discovery of new fluoran dyes with tailored properties for a wide range of applications. acs.orgrowansci.com
Integration of this compound into Emerging Technologies (e.g., Flexible Electronics, Wearable Sensors)
The unique color-changing properties of this compound make it a highly attractive candidate for integration into a variety of emerging technologies, particularly in the fields of flexible electronics and wearable sensors. Its ability to switch between a colorless and a colored state in response to external stimuli, such as temperature or pH, opens up a world of possibilities for creating dynamic and interactive devices.
In the realm of flexible electronics , this fluoran compound could be incorporated into displays that require low power consumption and exhibit bistability. For example, it could be used in rewritable paper-like displays where the color change is triggered by a localized heat source, creating images and text that remain stable without continuous power. The flexibility of the substrate would allow for the creation of rollable or foldable displays, expanding their utility in portable and wearable devices.
Wearable sensors represent another exciting application area. By embedding this compound into a polymer matrix, it is possible to create materials that change color in response to physiological or environmental changes. For instance, a wearable patch could be developed to monitor skin temperature, with the color of the patch changing to indicate a fever. Similarly, sensors could be designed to detect changes in pH, which could be indicative of certain health conditions or exposure to acidic environments.
The development of such technologies will require research into the formulation of stable and reliable inks and coatings containing this compound. The compatibility of the dye with various flexible substrates, such as polymers and textiles, will also need to be thoroughly investigated to ensure long-term performance and durability. The ability to precisely control the color-changing threshold and response time will be critical for the successful implementation of this fluoran dye in these advanced applications.
Addressing Fundamental Challenges and Unexplored Opportunities in Fluoran Chemistry
Despite the widespread use and ongoing research into fluoran compounds like this compound, several fundamental challenges and unexplored opportunities remain. Addressing these will be crucial for unlocking the full potential of this class of molecules.
One of the key challenges is to enhance the stability and durability of the colored state of fluoran dyes. In many applications, the colored form can be susceptible to fading upon exposure to UV light or reaction with other chemical species. Research into modifying the molecular structure to improve photostability and chemical resistance is an active area of investigation. This could involve the introduction of specific functional groups that can dissipate absorbed UV energy or protect the chromophore from degradation.
Another challenge lies in achieving a wider range of colors and more vibrant hues. While significant progress has been made in tuning the color of fluoran dyes through synthetic modifications, there is still a demand for new compounds that can access different parts of the visible spectrum with high color purity. Computational modeling will play a vital role in guiding the design of these next-generation fluoran dyes.
An largely unexplored opportunity lies in the development of multifunctional fluoran compounds . This could involve integrating other functionalities into the fluoran molecule, such as fluorescence or photochromism, to create materials with multiple responsive properties. For example, a compound that exhibits both thermochromism and fluorescence could be used for advanced sensing applications where the color change provides a visual cue and the fluorescence provides a more sensitive and quantifiable signal.
Furthermore, a deeper understanding of the solid-state properties of fluoran dyes is needed. Most studies have focused on their behavior in solution or in microencapsulated form. Investigating the crystal packing and intermolecular interactions in the solid state could lead to the discovery of new and interesting properties, such as mechanochromism (color change in response to mechanical force).
By addressing these fundamental challenges and exploring these new opportunities, the field of fluoran chemistry will continue to evolve, leading to the development of innovative materials with a wide range of practical applications.
Q & A
Q. What spectroscopic and crystallographic techniques are recommended for confirming the molecular structure of 2-Chloro-6-(diethylamino)-3-methylfluoran?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying functional groups and spatial arrangements of hydrogen and carbon atoms. Mass spectrometry (MS) provides molecular weight and fragmentation patterns for purity assessment. For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. Software like SHELXL (part of the SHELX suite) enables refinement of crystallographic data, focusing on parameters such as bond angles, torsion angles, and thermal displacement factors . ORTEP-III with a graphical interface (e.g., ORTEP-3) visualizes thermal ellipsoids and molecular packing, aiding in error detection during refinement .
Q. How can researchers validate the purity of this compound during synthesis?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) paired with UV-Vis spectroscopy is effective for purity analysis. For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed. Ensure calibration against certified standards and monitor retention times specific to fluoran derivatives. Cross-validation with melting point determination and elemental analysis (C, H, N) further confirms purity .
Advanced Research Questions
Q. How should researchers select exchange-correlation functionals in DFT studies to model the electronic properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are widely used for organic systems due to their balance of exact exchange (Hartree-Fock) and gradient-corrected correlation. For fluoran derivatives, incorporating exact-exchange terms (e.g., as in Becke’s 1993 functional) improves accuracy in predicting ionization potentials and electron affinities . For non-covalent interactions (e.g., π-π stacking in crystallography), dispersion-corrected functionals (e.g., ωB97XD) are advisable. Benchmark calculations against experimental UV-Vis spectra or redox potentials are critical for functional validation .
Q. How can discrepancies between experimental fluorescence data and computational predictions be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, excited-state dynamics, or basis set limitations. To address this:
- Solvent Modeling : Use implicit solvation models (e.g., PCM or SMD) in DFT or TD-DFT calculations to account for polarity effects on fluorescence emission .
- Vibronic Coupling : Include Franck-Condon analysis to model vibrational transitions affecting spectral line shapes.
- Experimental Calibration : Compare computational results with time-resolved fluorescence spectroscopy to validate excited-state lifetimes .
Q. What strategies optimize crystallographic refinement for fluoran derivatives with complex substituent arrangements?
- Methodological Answer : For disordered structures (common with diethylamino groups), use SHELXL’s PART and SUMP instructions to model partial occupancy. Restraints on bond lengths and angles (e.g., DELU and SIMU commands) improve stability during refinement. For electron density anomalies, employ dual-space methods in SHELXD or charge-flipping algorithms. Validate results against Hirshfeld surface analysis to ensure intermolecular interactions (e.g., H-bonding) are accurately represented .
Data Analysis and Interpretation
Q. How can researchers systematically analyze conflicting NMR data for fluoran derivatives?
- Methodological Answer : Contradictions in coupling constants or chemical shifts may arise from dynamic processes (e.g., rotameric equilibria). Strategies include:
- Variable-Temperature NMR : Identify temperature-dependent peak broadening indicative of conformational exchange.
- 2D Experiments : Use NOESY or ROESY to detect through-space correlations between substituents.
- Computational Support : Compare experimental shifts with DFT-calculated NMR parameters (e.g., using gauge-including atomic orbitals in Gaussian or ORCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
